![molecular formula C10H15ClF2N2O B2974838 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856026-88-4](/img/structure/B2974838.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
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Overview
Description
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, also known as DFM-PX-1, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. DFM-PX-1 has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases.
Mechanism of Action
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole selectively inhibits the COX-2 enzyme, which plays a crucial role in the production of prostaglandins. By inhibiting COX-2, 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Advantages and Limitations for Lab Experiments
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several advantages as a research tool, including its potent and selective inhibition of COX-2, its favorable safety profile, and its ability to reduce inflammation and pain. However, one limitation of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is its relatively complex synthesis method, which may limit its availability and use in some research settings.
Future Directions
There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, including:
1. Further investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Investigation of its potential use in the prevention of cancer and Alzheimer's disease.
3. Development of more efficient and scalable synthesis methods for 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole.
4. Investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and other conditions.
5. Investigation of its potential use as a research tool for studying the role of COX-2 in various physiological and pathological processes.
Synthesis Methods
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with isobutylamine to produce 4-chloro-3-(isobutylamino)pyrazole. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base to produce the final product, 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole.
Scientific Research Applications
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of cancer and Alzheimer's disease.
properties
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSBFADHKEBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole |
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